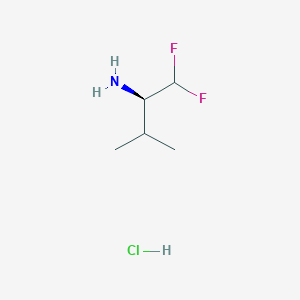

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

(2R)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEXRMQFEAIETM-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutan-2-one and difluoromethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include continuous flow reactors, automated systems, and quality control measures to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition, protein interactions, and cellular processes.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target molecule.

Comparación Con Compuestos Similares

Fluorine Substitution Patterns

- Trifluoromethyl Analogs (e.g., ): The trifluoromethyl group offers greater electron-withdrawing effects and metabolic stability but introduces steric bulk.

- Aromatic Fluorinated Analogs (e.g., ): Aromatic rings with fluorine or difluoromethoxy groups prioritize π-π interactions in drug-receptor binding, contrasting with the aliphatic nature of the target compound.

Branching and Steric Effects

- Cyclopropane-containing analogs () introduce ring strain, favoring rigid ligand-receptor interactions.

Actividad Biológica

(2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is CHClFN. The compound features a chiral center and two fluorine atoms attached to a butane backbone, which may enhance its biological interactions compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly those involved in neurotransmission and metabolic processes. Its potential therapeutic effects include:

- Neuromodulation : Similar compounds have been linked to the modulation of neurotransmitter systems, indicating a possible role in neurological disorders.

- Antidepressant Activity : Some derivatives within this class have shown efficacy in influencing serotonin pathways, suggesting potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Computational models indicate that the presence of fluorine atoms can significantly affect binding affinity to biological targets.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylbutanamine | Similar backbone without fluorination | Less potent due to lack of fluorine influence |

| 1-Amino-2-fluoropropane | Contains one fluorine atom | Different biological activity profile |

| 4-Fluoro-N,N-dimethylbutanamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity affecting bioavailability |

The difluoromethyl group in this compound is particularly noteworthy as it may enhance binding interactions compared to its analogs.

Synthesis Methods

Synthesis of this compound can be achieved through various methods involving nucleophilic substitutions typical of primary amines. These synthetic pathways are relevant for developing derivatives with enhanced biological activity.

Case Studies and Research Findings

Recent studies have utilized computational modeling and experimental assays to assess the compound's binding affinity and pharmacological profile. For instance:

- Binding Affinity Studies : Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to neurotransmitter receptors such as serotonin and dopamine receptors.

- In Vivo Studies : Animal models have shown that derivatives of (2R)-1,1-difluoro-3-methylbutan-2-amine can produce antidepressant-like effects, supporting its potential application in treating mood disorders.

- Comparative Efficacy : Comparative studies highlight that while other amine derivatives exhibit some biological activity, this compound demonstrates superior potency due to its unique structural features.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2R)-1,1-difluoro-3-methylbutan-2-amine hydrochloride to improve yield and purity?

- Methodology :

- Use chiral pool synthesis starting from enantiomerically pure precursors to preserve stereochemical integrity (e.g., tert-butyl derivatives as intermediates) .

- Employ flow chemistry techniques to control reaction parameters (temperature, residence time) and minimize side reactions, as demonstrated in fluorinated amine syntheses .

- Purify via recrystallization in ethanol or methanol to remove unreacted amines and byproducts, leveraging the compound’s hydrochloride salt solubility profile .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, validated by retention time comparisons with racemic standards .

- NMR spectroscopy (¹H and ¹⁹F) to confirm fluorine substitution patterns and spatial arrangement, using coupling constants (e.g., JF-F) to infer stereochemistry .

- Polarimetry to measure optical rotation, ensuring consistency with literature values for (2R)-configured analogs .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Perform kinetic isotope effect (KIE) studies to compare reaction rates of fluorinated vs. non-fluorinated analogs, isolating electronic contributions .

- Use DFT calculations to map electron density distribution around the amine group, identifying stabilization effects from fluorine’s electron-withdrawing nature .

- Conduct Hammett analysis with para-substituted aryl derivatives to quantify substituent effects on reaction intermediates .

Q. What strategies are recommended for resolving contradictory biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

- Methodology :

- Perform metabolic stability assays (e.g., liver microsome studies) to assess if rapid degradation in vivo reduces efficacy .

- Use surface plasmon resonance (SPR) to measure binding kinetics to target receptors, comparing results across assay conditions (e.g., pH, temperature) .

- Apply systems pharmacology modeling to integrate pharmacokinetic/pharmacodynamic (PK/PD) data and identify species-specific metabolic pathways .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets (e.g., aminotransferases)?

- Methodology :

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding poses, focusing on fluorine’s role in hydrogen bonding and hydrophobic interactions .

- Perform molecular dynamics (MD) simulations (GROMACS) to analyze conformational stability of the enzyme-ligand complex over time, identifying key residues for mutagenesis studies .

- Validate predictions with alanine scanning mutagenesis of the target enzyme, correlating activity changes with computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.